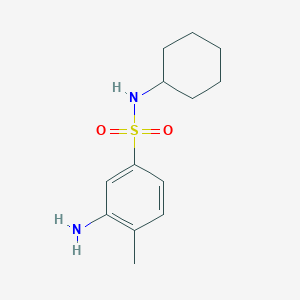
3-氨基-2-苯基吡啶
概述
描述
3-Amino-2-phenylpyridine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀虫活性
包括 3-氨基-2-苯基吡啶在内的 2-苯基吡啶衍生物已被发现对斜纹夜蛾、苜蓿蚜和朱砂叶螨等害虫具有显著的杀虫活性 . 一系列含有 N-苯基苯甲酰胺基团的新型 2-苯基吡啶衍生物被设计并合成,它们的杀虫活性使用叶片浸渍法进行分析 . 其中一些化合物在 500 mg/L 的浓度下对斜纹夜蛾表现出 100% 的抑制率 .
新型化合物的合成
3-氨基-2-苯基吡啶可用于合成新型化合物。 Suzuki-Miyaura 交叉偶联、亲核取代和酰胺化反应用于合成这些新型 2-苯基吡啶衍生物 . 每一步的反应条件都比较温和,产物易于分离,产率约为 85% .
新型杂环化合物的开发
害虫对杀虫剂抗性的增加使得必须开发具有高杀虫活性的新型杂环化合物 . 包括 3-氨基-2-苯基吡啶在内的 2-苯基吡啶衍生物有可能导致发现新型有效的杀虫剂 .
生物活性
包括 2-苯基吡啶在内的吡啶衍生物表现出各种生物活性,通常用于保护农作物 . 除草剂、杀菌剂、杀虫剂和植物生长调节剂通常含有基于吡啶的化合物 .
农药化学
安全和危害
When handling 3-Amino-2-phenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
作用机制
Target of Action
3-Amino-2-phenylpyridine, also known as 2-phenylpyridin-3-amine, is a chemical compound used in proteomics research . .
Mode of Action
It is often used as a building block in the synthesis of more complex molecules .
Biochemical Pathways
3-Amino-2-phenylpyridine is an arylpyridine building block that can be prepared using palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 .
Result of Action
As a building block in chemical synthesis, its effects would largely depend on the final compound it is incorporated into .
Action Environment
The action of 3-Amino-2-phenylpyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C and protect it from light . .
属性
IUPAC Name |
2-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJCITVHCRQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376448 | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101601-80-3 | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-amino-2-phenylpyridine synthesized?
A1: 3-Amino-2-phenylpyridine can be synthesized by reacting phenyllithium with 3-methoxypyridine or 3-aminopyridine. Research has shown that this reaction exclusively produces 3-methoxy-2-phenylpyridine or 3-amino-2-phenylpyridine, respectively. [] This specific orientation of the product is noteworthy and suggests a regioselective reaction pathway.
Q2: What is the significance of 3-amino-2-phenylpyridine in heterocyclic chemistry?
A2: 3-Amino-2-phenylpyridine serves as a crucial starting material in the synthesis of δ-carboline. [] This particular carboline isomer is difficult to synthesize through other methods, making this route valuable. The synthesis involves converting 3-amino-2-phenylpyridine to the corresponding azide, followed by thermal cyclization to yield δ-carboline. This highlights the utility of 3-amino-2-phenylpyridine as a building block for more complex heterocyclic systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)













